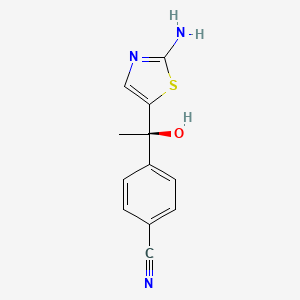
(R)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a hydroxyethyl group, which is further connected to an aminothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile typically involves the following steps:
Formation of the Aminothiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Hydroxyethyl Group: The aminothiazole intermediate is then reacted with an appropriate epoxide to introduce the hydroxyethyl group.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted aminothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzonitrile group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The enantiomer of the compound, which may have different biological activity.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The racemic mixture of the compound.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-[(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C12H11N3OS/c1-12(16,10-7-15-11(14)17-10)9-4-2-8(6-13)3-5-9/h2-5,7,16H,1H3,(H2,14,15)/t12-/m1/s1 |
InChI Key |
PAJWTXKIFQVWRS-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
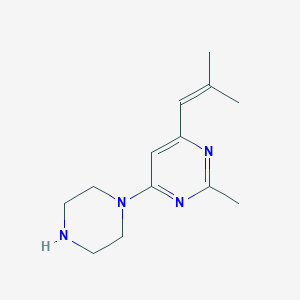

![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)


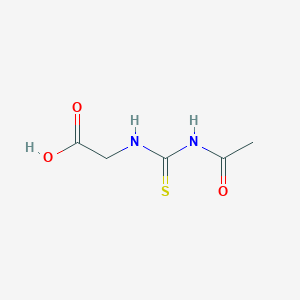
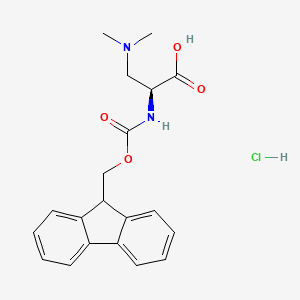
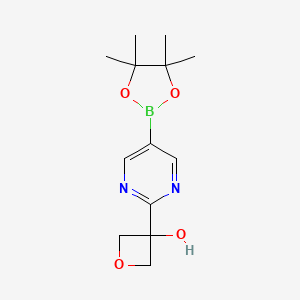

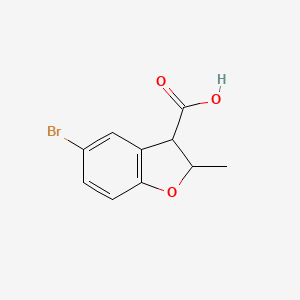
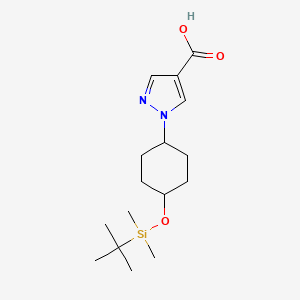
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
